molecular formula C24H23BrN4O2S B2494216 N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034352-03-7

N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2494216
CAS No.: 2034352-03-7
M. Wt: 511.44
InChI Key: ICPBZLZAFFPCFB-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic organic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with a butyl group at position 3, a phenyl ring at position 7, and a thioacetamide moiety at position 2. The acetamide group is further functionalized with a 3-bromophenyl substituent. The bromine atom at the phenyl ring enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions such as hydrogen bonding and halogen bonding .

Properties

IUPAC Name

N-(3-bromophenyl)-2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN4O2S/c1-2-3-12-29-23(31)22-21(19(14-26-22)16-8-5-4-6-9-16)28-24(29)32-15-20(30)27-18-11-7-10-17(25)13-18/h4-11,13-14,26H,2-3,12,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPBZLZAFFPCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a bromophenyl group and a pyrrolo[3,2-d]pyrimidine moiety linked through a thioacetamide functional group. The molecular formula is C22H24BrN4O2SC_{22}H_{24}BrN_4O_2S, with a molecular weight of approximately 485.42 g/mol. The presence of the bromine atom and the unique heterocyclic structure contribute to its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Kinases : Compounds in this class have been shown to inhibit various kinases, which play crucial roles in cell signaling pathways. For instance, inhibitors targeting MEK1/2 kinases have demonstrated effectiveness against certain leukemia cell lines, suggesting a potential application in cancer therapy .
  • Antimicrobial Activity : Similar pyrimidine derivatives have exhibited antibacterial properties against Staphylococcus aureus and Escherichia coli, indicating that this compound may also possess antimicrobial capabilities .
  • Antiproliferative Effects : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines, potentially through inducing cell cycle arrest or apoptosis .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Activity Model/System IC50/EC50 Values Reference
MEK1/2 InhibitionMV4-11 and MOLM13 leukemia cells0.3 µM (MV4-11), 1.2 µM (MOLM13)
Antibacterial ActivityStaphylococcus aureusMIC: 3.12 - 12.5 µg/mL
Anticancer ActivityVarious cancer cell linesVaries; significant inhibition noted

Case Studies

  • Leukemia Treatment : In a study evaluating the effects of similar pyrimidine derivatives on leukemia cell lines, it was found that these compounds could significantly reduce cell viability at low concentrations, suggesting their potential as therapeutic agents in hematological malignancies.
  • Antimicrobial Testing : A comparative study on the antibacterial efficacy of pyrimidine derivatives demonstrated that some compounds exhibited lower MIC values than standard antibiotics, indicating their potential as new antimicrobial agents.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of the pyrrolo[3,2-d]pyrimidine structure exhibit potent antitumor activity. For instance:

  • Inhibition of Tumor Cell Proliferation : Compounds related to this structure have shown IC50 values as low as 1.7 nM against human tumor cell lines, indicating strong cytotoxic effects .
  • Mechanism of Action : The compound inhibits enzymes involved in nucleotide synthesis, particularly GARFTase (Glycinamide ribonucleotide formyltransferase), which is crucial for purine biosynthesis. This inhibition leads to reduced proliferation in cancer cells .

Anti-inflammatory Properties

The thioacetamide moiety in the compound contributes to its anti-inflammatory effects:

  • Cyclooxygenase Inhibition : Preliminary studies suggest that the compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. IC50 values for related compounds range from 0.011 μM to 17.5 μM against COX-II .

Case Study 1: Tumor Targeting

A series of experiments demonstrated that modifications in the side chains of pyrrolo[3,2-d]pyrimidine derivatives significantly impacted their cellular uptake and cytotoxicity profiles. These modifications suggest pathways for optimizing therapeutic efficacy in targeted cancer therapies .

Case Study 2: Anti-inflammatory Assessment

In vivo models indicated that certain derivatives exhibited reduced ulcerogenic effects while maintaining anti-inflammatory potency. This finding highlights their potential as therapeutic agents with fewer side effects compared to traditional anti-inflammatory drugs .

Comparison with Similar Compounds

Solubility and Hydrogen Bonding

The thioacetamide group in the target compound introduces sulfur, which reduces hydrogen-bonding capacity compared to oxygen-based analogues. However, the pyrrolo[3,2-d]pyrimidine core and acetamide group still enable hydrogen bonding via N–H and C=O groups. In contrast, N-(3,5-dimethoxy-benzyl)-2-cyano-acetamide () lacks sulfur but includes methoxy groups, improving solubility in polar solvents .

NMR Spectral Analysis

Comparative NMR studies () on structurally related compounds (e.g., rapamycin analogues) reveal that substituents at specific positions (e.g., regions A and B in Figure 6 of ) cause distinct chemical shift changes. For the target compound, the 3-bromophenyl group would likely induce upfield/downfield shifts in aromatic proton signals compared to non-halogenated analogues.

Q & A

Basic Research Questions

Q. What are the critical steps and considerations for synthesizing this compound with high purity?

  • Methodology :

  • Multi-step synthesis : Begin with constructing the pyrrolo[3,2-d]pyrimidinone core via cyclocondensation of substituted amines and carbonyl precursors. Introduce the thioacetamide moiety using thiol-alkylation under inert conditions (e.g., N₂ atmosphere) to prevent oxidation .
  • Reaction optimization : Control temperature (typically 60–80°C for amide coupling), solvent polarity (DMF or DCM for solubility), and stoichiometric ratios of intermediates (e.g., 1.2:1 molar ratio of thiol to alkylating agent) to minimize side products .
  • Purification : Use gradient flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals for the pyrrolopyrimidine core (e.g., δ 7.8–8.2 ppm for aromatic protons) and thioether linkage (δ 3.5–4.0 ppm for SCH₂) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
  • X-ray crystallography (if crystals form): Resolve bond angles and dihedral distortions in the pyrrolopyrimidine ring system .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway?

  • Methodology :

  • Quantum mechanical calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., thiol-alkylation energy barriers) .
  • Reaction path screening : Apply ICReDD’s computational-experimental feedback loop to prioritize solvent systems (e.g., DMF vs. THF) and catalysts (e.g., DMAP) for higher yields .
  • Machine learning : Train models on analogous pyrrolopyrimidine syntheses to predict optimal reaction times and temperatures .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct target engagement from off-target effects .
  • Structural interaction analysis : Perform molecular docking (AutoDock Vina) to validate binding poses in active sites, cross-referenced with mutagenesis studies on key residues .
  • Metabolic stability testing : Use liver microsome assays to rule out rapid degradation as a cause of variable in vivo efficacy .

Q. Designing a structure-activity relationship (SAR) study: Which substituents should be prioritized?

  • Methodology :

  • Core modifications : Replace the 3-butyl group with shorter alkyl chains (e.g., propyl) or fluorinated analogs to assess steric and electronic effects on target binding .
  • Aromatic substitutions : Synthesize derivatives with electron-withdrawing groups (e.g., nitro at the 4-position of the phenyl ring) to enhance π-π stacking interactions .
  • Bioisosteric replacement : Substitute the thioacetamide with sulfonamide or carbamate groups to improve metabolic stability .

Q. How to address discrepancies between in vitro and in vivo activity profiles?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and bioavailability (oral vs. intravenous administration in rodent models) .
  • Tissue distribution studies : Use radiolabeled compound (¹⁴C) to track accumulation in target organs (e.g., liver, tumor) via autoradiography .
  • Metabolite identification : Employ LC-MS/MS to detect phase I/II metabolites and correlate with activity loss .

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